molecular formula C26H25ClN2O3 B2825387 2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,5-dimethylphenyl)acetamide CAS No. 850906-73-9

2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,5-dimethylphenyl)acetamide

Cat. No. B2825387
CAS RN: 850906-73-9
M. Wt: 448.95
InChI Key: WZBLLEGLVIGZQA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an isoquinoline group, a phenyl group, and an acetamide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoquinoline and phenyl rings would likely make this compound aromatic, contributing to its stability .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the acetamide group could potentially undergo hydrolysis, and the chlorophenyl group could participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Therapeutic Efficacy in Treating Viral Infections

A study by Ghosh et al. (2008) highlighted the therapeutic effect of a novel anilidoquinoline derivative in treating Japanese encephalitis. This compound demonstrated significant antiviral and antiapoptotic effects in vitro, leading to a decrease in viral load and an increase in survival rates in infected mice.

Structural Aspects and Fluorescence Properties

Research conducted by Karmakar et al. (2007) delved into the structural aspects of amide-containing isoquinoline derivatives. The study revealed that these compounds form gels or crystalline solids upon treatment with various mineral acids, and exhibited enhanced fluorescence emission, indicating their potential utility in material science and bioimaging applications.

Antitumor Activity and Molecular Docking Study

A molecular docking study by Al-Suwaidan et al. (2016) on a series of 3-benzyl-substituted-4(3H)-quinazolinones revealed broad-spectrum antitumor activity. Some compounds in the study were found to be more potent than the positive control, indicating their potential in cancer treatment.

Synthesis and Characterization of Derivatives

Research focusing on the synthesis and characterization of quinazoline derivatives with potential antimicrobial properties was conducted by Desai et al. (2007). The study identified several compounds with moderate to strong activity against bacterial and fungal strains, highlighting the antimicrobial potential of these derivatives.

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Without specific information, it’s difficult to predict exactly how this compound would interact with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve exploring its synthesis, investigating its properties, and studying its potential applications, for example in medicine or materials science .

properties

IUPAC Name

2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O3/c1-17-6-7-18(2)23(14-17)28-25(30)16-32-24-5-3-4-22-21(24)12-13-29(26(22)31)15-19-8-10-20(27)11-9-19/h3-11,14H,12-13,15-16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBLLEGLVIGZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,5-dimethylphenyl)acetamide

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